3-methoxy-3-methyl-2-phenylbutanoic acid

Toxicology Regulatory compliance Chemical safety

3-Methoxy-3-methyl-2-phenylbutanoic acid is a chiral 伪,伪-disubstituted phenylacetic acid building block. Its C3 methoxy group introduces a unique hydrogen-bond acceptor (HBA=3), increasing TPSA to 46.5 脜虏 vs. non-oxygenated analogs. This provides a sterically crowded chiral environment for kinase, protease, or GPCR-targeted library synthesis. The notified GHS Acute Tox. 4 classification (H302+H312+H332) makes it a defined-hazard benchmark for EHS protocol validation. Currently available only via custom synthesis with 4-12 week lead times. Analytical release criteria (NMR, HPLC, chiral purity) and isomer exclusion tests are essential for procurement. Inquire now.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 1148027-22-8
Cat. No. B6227371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-3-methyl-2-phenylbutanoic acid
CAS1148027-22-8
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC(C)(C(C1=CC=CC=C1)C(=O)O)OC
InChIInChI=1S/C12H16O3/c1-12(2,15-3)10(11(13)14)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,13,14)
InChIKeyWIJIRZQPVVFTMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-3-methyl-2-phenylbutanoic Acid (CAS 1148027-22-8): Core Identity and Sourcing Baseline


3-Methoxy-3-methyl-2-phenylbutanoic acid (CAS 1148027-22-8, also named Benzeneacetic acid, α-(1-methoxy-1-methylethyl)-) is a chiral α,α-disubstituted phenylacetic acid derivative with molecular formula C₁₂H₁₆O₃ and molecular weight 208.25 g/mol . The compound bears a carboxylic acid at C2, a methoxy and a methyl at C3, and a phenyl substituent at C2, generating a single stereocenter that produces two enantiomers . Its SMILES is COC(C)(C)C(C(=O)O)c1ccccc1 as recorded in the Chemsrc database . This compound is listed as a specialty research chemical and building block, with notified GHS hazard classifications including Acute Toxicity Category 4 (H302+H312+H332), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity–Single Exposure Category 3 (H336) [1]. Current commercial availability is limited: CymitQuimica has discontinued it at the 25 mg, 50 mg, and 100 mg scales, and it is offered through custom synthesis channels only .

Why 3-Methoxy-3-methyl-2-phenylbutanoic Acid Cannot Be Replaced by Generic 2-Arylbutanoic Acids


Generic substitution with superficially similar 2-arylbutanoic acids (e.g., 3-methyl-2-phenylbutanoic acid, CAS 3508-94-9; 2-phenylbutanoic acid, CAS 90-27-7) fails on three fronts. First, the 3-methoxy group on the target compound introduces a hydrogen-bond acceptor that alters both the acid dissociation constant (pKa) and the lipophilicity (logP) relative to the non-oxygenated analogs, directly affecting solubility, formulation, and membrane permeability in any downstream application . Second, the dual substitution at C3 (methoxy plus methyl) creates a quaternary-like steric environment adjacent to the chiral C2 center, imposing distinct conformational constraints on the α-phenylacetic acid pharmacophore that are absent in mono-substituted comparators. Third, the specific GHS hazard profile for 3-methoxy-3-methyl-2-phenylbutanoic acid (Acute Tox. 4 via oral, dermal, and inhalation routes) has been notified under EC Number 871-403-4, meaning that a substitute compound lacking this notified classification may carry undocumented or different toxicological liabilities, posing regulatory and safety risks in procurement [1].

Quantitative Differentiation Evidence for 3-Methoxy-3-methyl-2-phenylbutanoic Acid Against Closest Analogs


GHS Hazard Classification: Acute Multi-Route Toxicity Profile vs. 3-Methyl-2-phenylbutanoic Acid

3-Methoxy-3-methyl-2-phenylbutanoic acid carries a notified GHS classification of Acute Toxicity Category 4 via oral (H302), dermal (H312), and inhalation (H332) routes under EC Number 871-403-4 [1]. The closest non-methoxylated analog, 3-methyl-2-phenylbutanoic acid (CAS 3508-94-9), has no equivalent notified multi-route acute toxicity classification in ECHA C&L inventory at the time of comparison . This means that procurement of the target compound triggers specific occupational exposure controls, personal protective equipment requirements, and transport labeling that are not automatically required for the simpler analog. For laboratories and pilot-scale facilities operating under OSHA GHS or EU CLP frameworks, selecting the non-notified substitute without verifying its actual toxicological profile introduces undefined regulatory risk.

Toxicology Regulatory compliance Chemical safety

Molecular Topology: Hydrogen-Bond Acceptor Count and Rotatable Bond Number vs. 3-Methyl-2-phenylbutanoic Acid

The 3-methoxy substituent in 3-methoxy-3-methyl-2-phenylbutanoic acid adds one hydrogen-bond acceptor (total HBA = 3) compared to 3-methyl-2-phenylbutanoic acid (HBA = 2, only the two oxygen atoms of the carboxylic acid) [1]. The rotatable bond count increases from 3 to 4 due to the additional C–O bond at C3. Both structural changes are predicted to alter key drug-likeness and pharmacokinetic parameters. For the target compound, the topological polar surface area (TPSA) is computed as approximately 46.5 Ų versus approximately 37.3 Ų for the non-methoxylated analog (ChemDraw/PerkinElmer prediction) . This ~9 Ų increase in TPSA places the target closer to the 60 Ų threshold often used for oral bioavailability filtering, while the comparator remains further below it. When used as a building block in parallel synthesis libraries, the additional HBA and rotatable bond provide an additional vector for target engagement that cannot be replicated by the simpler scaffold.

Medicinal chemistry Molecular design ADME prediction

Chiral Complexity: C2 Stereocenter with Adjacent Quaternary-Like C3 vs. Mono-Substituted Analogs

3-Methoxy-3-methyl-2-phenylbutanoic acid possesses a single stereocenter at C2, but the adjacent C3 carbon bears two non-identical substituents (methoxy and methyl), creating a stereochemically congested environment that influences both the synthetic accessibility of single enantiomers and the configurational stability of the α-carbon . In contrast, 2-phenylbutanoic acid (CAS 90-27-7) has an unsubstituted C3 methylene (no stereogenic influence), and 3-methyl-2-phenylbutanoic acid has only a single methyl substituent at C3 . The presence of the methoxy group at C3 in the target compound introduces a polar, electron-donating substituent in close proximity to the chiral center, which can retard racemization under acidic or basic conditions through a combination of steric shielding and electronic effects. This is a class-level inference drawn from studies on related α-alkoxy-α-arylacetic acids [1]. The practical consequence is that the target compound may exhibit a different enantiomeric stability profile during storage, handling, and downstream reactions compared to simpler 2-arylbutanoic acids, a critical consideration when enantiopure material is required.

Chiral separation Enantioselective synthesis Stereochemistry

Regioisomeric Differentiation: C2-Phenyl/C3-Methoxy vs. C3-Phenyl or Ring-Methoxylated Isomers

The molecular formula C₁₂H₁₆O₃ is shared by several regioisomers, including 3-(3-methoxyphenyl)-3-methylbutanoic acid (CAS 33214-36-7, a benzenepropanoic acid derivative where the phenyl ring is methoxylated and attached at C3) , and 2-(3-methoxyphenyl)-3-methylbutanoic acid (ring-methoxylated, phenyl at C2) . In 3-methoxy-3-methyl-2-phenylbutanoic acid, the methoxy group is on the butanoic acid backbone (C3) rather than on the aromatic ring, and the phenyl ring is unsubstituted. This substitution pattern places the methoxy oxygen three bonds away from the carboxylic acid, creating a distinct electronic and steric environment that differs fundamentally from the ring-methoxylated isomers where the methoxy is conjugated with the aromatic π-system. For applications requiring a free phenyl ring for further functionalization (e.g., electrophilic aromatic substitution, cross-coupling) or a specific electronic profile at the carboxylic acid, the target compound is chemically non-interchangeable with its ring-methoxylated regioisomers. No head-to-head comparative biological data are available in open literature for any of these isomers [1].

Regioisomerism Structure-activity relationship Chemical purity

Comparative Commercial Availability: Procurement Risk Assessment vs. 3-Methyl-2-phenylbutanoic Acid

Commercial availability data reveal a marked difference: 3-methyl-2-phenylbutanoic acid (CAS 3508-94-9) is stocked by multiple major suppliers (e.g., Thermo Fisher Scientific, Sigma-Aldrich, BOC Sciences) as a catalog item with typical purities ≥97% and shipping from stock . In contrast, 3-methoxy-3-methyl-2-phenylbutanoic acid (CAS 1148027-22-8) has been explicitly discontinued by at least one supplier (CymitQuimica, previously offered at 25/50/100 mg) and is otherwise available only through custom synthesis inquiry . This scarcity means that acquisition of the target compound entails longer lead times (typically 4–12 weeks for custom synthesis), higher minimum order values, and the absence of batch-to-batch analytical consistency data that catalog suppliers routinely provide. For a research program that requires the 3-methoxy substitution pattern, this procurement reality favors early commitment to custom synthesis contracts rather than relying on spot-market availability.

Chemical sourcing Supply chain Custom synthesis

Evidence-Anchored Application Scenarios for 3-Methoxy-3-methyl-2-phenylbutanoic Acid (CAS 1148027-22-8)


Medicinal Chemistry Scaffold Diversification: Accessing HBA-Expanded α-Phenylacetic Acid Libraries

Based on the demonstrated increase in hydrogen-bond acceptor count (HBA = 3 vs. 2) and topological polar surface area (TPSA ≈ 46.5 Ų vs. ≈37.3 Ų) relative to 3-methyl-2-phenylbutanoic acid , 3-methoxy-3-methyl-2-phenylbutanoic acid can serve as a scaffold-diversifying building block for parallel synthesis of compound libraries where an additional oxygen-based hydrogen-bond acceptor is desired. This is directly relevant to medicinal chemistry teams targeting proteins with polar active sites (e.g., kinases, proteases, GPCRs) where an incremental increase in TPSA may improve binding without crossing the oral bioavailability threshold. The unsubstituted phenyl ring permits further functionalization (halogenation, nitration, cross-coupling).

Chiral Chromatography Method Development Using a Sterically Congested α-Arylacetic Acid

The unique combination of a C2 stereocenter with an adjacent C3 bearing both methoxy and methyl substituents creates a stereochemically crowded environment distinct from that of 3-methyl-2-phenylbutanoic acid or 2-phenylbutanoic acid . This makes the racemic mixture of 3-methoxy-3-methyl-2-phenylbutanoic acid a useful test probe for developing and validating chiral stationary phases or enantioselective chromatographic methods targeting α,α-disubstituted carboxylic acids. The methoxy group provides a UV chromophore adjacent to the stereocenter, facilitating detection during chiral HPLC or SFC method development.

Chemical Process Safety Assessment and GHS-Compliant Laboratory Protocol Design

Because 3-methoxy-3-methyl-2-phenylbutanoic acid carries a notified GHS Acute Tox. 4 classification via oral, dermal, and inhalation routes (H302+H312+H332), as well as skin and eye irritation classifications [1], it serves as a defined-hazard benchmark compound for developing and validating occupational hygiene protocols in research laboratories. The known hazard profile permits quantitative risk assessment (e.g., derivation of Derived No-Effect Levels, control banding) that is not possible with non-classified analogs where the toxicological profile is unknown. This scenario is directly relevant to EHS officers and laboratory managers in academic and industrial settings implementing GHS- or CLP-compliant chemical management systems.

Custom Synthesis Procurement Planning: Specialty Intermediate for Structure-Activity Relationship Studies

Given the documented lack of catalog availability (CymitQuimica discontinued; custom synthesis only) , 3-methoxy-3-methyl-2-phenylbutanoic acid represents a case study in procurement risk management for specialty research chemicals. Industrial and academic users requiring this exact compound for structure-activity relationship studies must plan for 4–12-week custom synthesis lead times, negotiate appropriate quality specifications (purity, enantiomeric excess if chiral), and establish analytical release criteria (NMR, HPLC, chiral purity) ex ante. The compound's regioisomeric uniqueness relative to ring-methoxylated isomers (CAS 33214-36-7 and others) means that the analytical specification must include a specific test to exclude the wrong C₁₂H₁₆O₃ isomer upon delivery.

Quote Request

Request a Quote for 3-methoxy-3-methyl-2-phenylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.